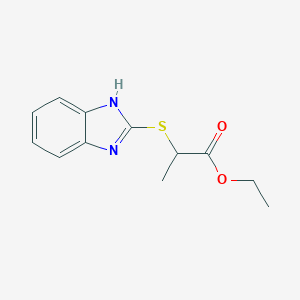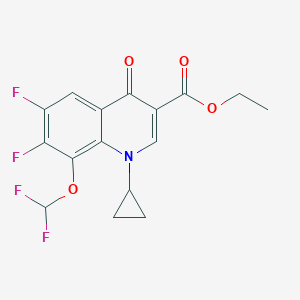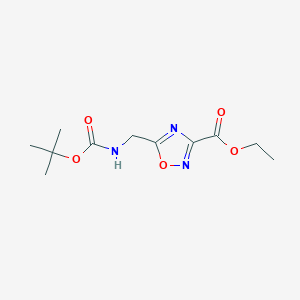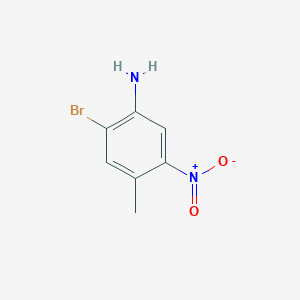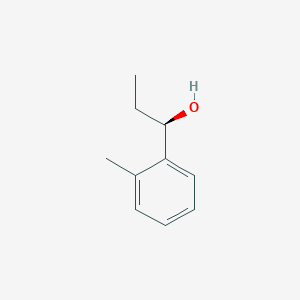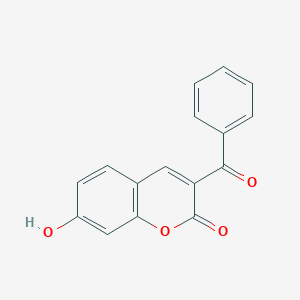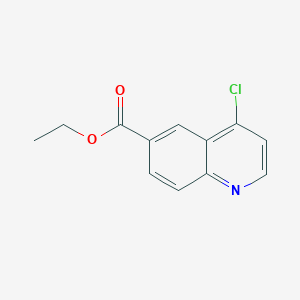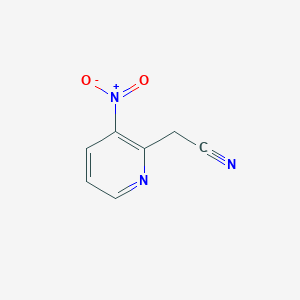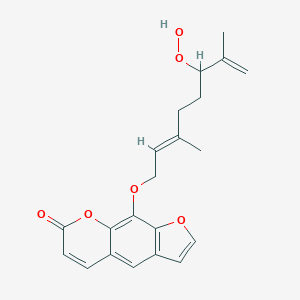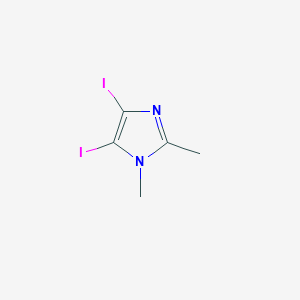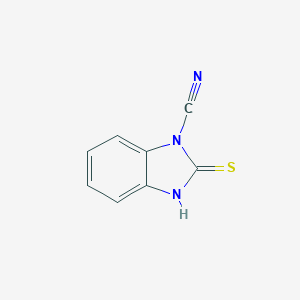
2-Mercapto-1-benzimidazolecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercapto-1-benzimidazolecarbonitrile (MBC) is an organic compound that has been extensively studied in the field of medicinal chemistry. MBC is a heterocyclic compound that contains a benzimidazole ring and a thiocyanate group. The compound is known for its antifungal, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Mercapto-1-benzimidazolecarbonitrile is not fully understood. However, it is believed that 2-Mercapto-1-benzimidazolecarbonitrile exerts its antifungal, antiviral, and anticancer properties by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
2-Mercapto-1-benzimidazolecarbonitrile has been found to exhibit various biochemical and physiological effects. In antifungal studies, 2-Mercapto-1-benzimidazolecarbonitrile has been found to disrupt the cell wall and cell membrane of fungi, leading to cell death. In antiviral studies, 2-Mercapto-1-benzimidazolecarbonitrile has been found to inhibit the replication of viruses, leading to reduced viral load. In anticancer studies, 2-Mercapto-1-benzimidazolecarbonitrile has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Mercapto-1-benzimidazolecarbonitrile has several advantages for lab experiments. It is a relatively inexpensive compound that can be easily synthesized and purified. It also exhibits potent antifungal, antiviral, and anticancer properties, making it a useful tool for studying these areas. However, 2-Mercapto-1-benzimidazolecarbonitrile also has some limitations. It is a toxic compound that requires careful handling and disposal. It also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 2-Mercapto-1-benzimidazolecarbonitrile research. One area of interest is the development of 2-Mercapto-1-benzimidazolecarbonitrile derivatives with improved pharmacological properties. Another area of interest is the study of 2-Mercapto-1-benzimidazolecarbonitrile in combination with other drugs or therapies for the treatment of fungal infections, viral infections, and cancer. Additionally, the mechanism of action of 2-Mercapto-1-benzimidazolecarbonitrile could be further elucidated to better understand its biochemical and physiological effects.
Métodos De Síntesis
2-Mercapto-1-benzimidazolecarbonitrile can be synthesized by the reaction of o-phenylenediamine with carbon disulfide and potassium hydroxide, followed by reaction with sodium cyanide. The resulting product is 2-Mercapto-1-benzimidazolecarbonitrile, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-Mercapto-1-benzimidazolecarbonitrile has been extensively studied for its antifungal, antiviral, and anticancer properties. In antifungal studies, 2-Mercapto-1-benzimidazolecarbonitrile has been found to inhibit the growth of various fungi, including Aspergillus flavus, Aspergillus niger, and Candida albicans. 2-Mercapto-1-benzimidazolecarbonitrile has also been found to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In anticancer studies, 2-Mercapto-1-benzimidazolecarbonitrile has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Número CAS |
196197-57-6 |
|---|---|
Nombre del producto |
2-Mercapto-1-benzimidazolecarbonitrile |
Fórmula molecular |
C8H5N3S |
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
2-sulfanylidene-3H-benzimidazole-1-carbonitrile |
InChI |
InChI=1S/C8H5N3S/c9-5-11-7-4-2-1-3-6(7)10-8(11)12/h1-4H,(H,10,12) |
Clave InChI |
QEIOGGBFYIYOPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=S)N2C#N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=S)N2C#N |
Sinónimos |
1H-Benzimidazole-1-carbonitrile,2,3-dihydro-2-thioxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



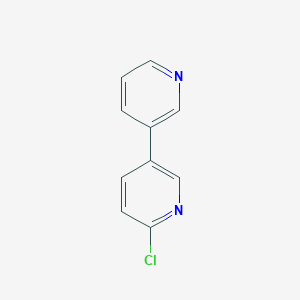
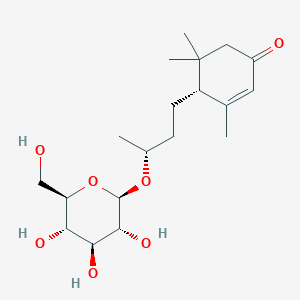
![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)
![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
